N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine
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Overview
Description
N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine is an organic compound that features a cyclohexene ring, an ethyl chain, and a cyclopentane ring with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or other aromatic compounds.
Attachment of the Ethyl Chain: The ethyl chain is introduced via a Friedel-Crafts alkylation reaction, where an ethyl halide reacts with the cyclohexene ring in the presence of a Lewis acid catalyst.
Formation of the Cyclopentane Ring: The cyclopentane ring is formed through a cyclization reaction, often involving the use of a Grignard reagent.
Introduction of the Methyl Group and Amine Group: The methyl group is added via a methylation reaction, and the amine group is introduced through an amination reaction, typically using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, cyanides, or thiols can be used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-(1-Cyclohexenyl)cyclohexanone
- N-[2-(Cyclohex-1-en-1-yl)ethyl]benzamide
Uniqueness
N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H25N |
---|---|
Molecular Weight |
207.35 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C14H25N/c1-12-7-8-14(11-12)15-10-9-13-5-3-2-4-6-13/h5,12,14-15H,2-4,6-11H2,1H3 |
InChI Key |
PUUXJNNQPHJARK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCCC2=CCCCC2 |
Origin of Product |
United States |
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